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molecular formula C7H16N2O B231083 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid CAS No. 16202-50-9

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Cat. No. B231083
M. Wt: 194.18 g/mol
InChI Key: IKNVEOZIOFMENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697332B2

Procedure details

In a 100 mL flask, 2.00 g of potassium carbonate was added to 15 mL of methanol. In a 50 mL flask, 2.67 g (6.2 mmol) of ethoxycarbonylmethyl(triphenyl)phosphonium bromide and 945 mg (6.2 mmol) of 2-hydroxy-4-methoxybenzaldehyde were dissolved in 10 mL of methanol. The resultant was gradually added to a well-stirred potassium carbonate solution in a dropwise manner. After stirring the resultant for 3 hours, completion of reaction was confirmed by TLC. The resultant was filtered to exclude potassium carbonate and subjected to vacuum concentration. After the concentration, 50 mL of a 1 N sodium hydroxide aqueous solution was added thereto and the resultant was stirred for one hour. After reaction was completed, a reaction solution thus obtained was filtered to exclude triphenylphosphine oxide, and concentrated hydrochloric acid was added thereto in a dropwise manner to make the reaction solution an acidic solution. A precipitate thus produced was collected by filtration and washed with a small amount of chloroform, thereby obtaining 1.00 g of 2-hydroxy-4-methoxycinnamic acid. Then, in a 100 mL three-necked flask, 1.00 g (6.0 mmol) of 2-hydroxy-4-methoxycinnamic acid was dissolved in 40 mL of dehydrated tetrahydroxyfuran, and 1.41 g (7.2 mmol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) was added thereto. After 30 minutes, 0.72 ml (7.2 mmol) of piperidine was added thereto. After reaction was completed, a reaction solution thus obtained was condensed and dissolved in water. The resulting solution was extracted with chloroform to obtain an extract. The extract was washed with a saturated sodium hydrogen carbonate aqueous solution, 1 N hydrochloric acid and then saturated saline, and then washed with a small amount of chloroform, thereby obtaining 1.03 g of a compound represented by the following formula (14).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Quantity
945 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Br-].C([O:10][C:11]([CH2:13][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:12])C.[OH:33][C:34]1[CH:41]=[C:40]([O:42][CH3:43])[CH:39]=[CH:38][C:35]=1[CH:36]=O>CO>[OH:33][C:34]1[CH:41]=[C:40]([O:42][CH3:43])[CH:39]=[CH:38][C:35]=1[CH:36]=[CH:13][C:11]([OH:12])=[O:10] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.67 g
Type
reactant
Smiles
[Br-].C(C)OC(=O)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
945 mg
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring the resultant for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of reaction
FILTRATION
Type
FILTRATION
Details
The resultant was filtered
CONCENTRATION
Type
CONCENTRATION
Details
subjected to vacuum concentration
CONCENTRATION
Type
CONCENTRATION
Details
After the concentration, 50 mL of a 1 N sodium hydroxide aqueous solution
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resultant was stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
a reaction solution thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A precipitate thus produced
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with a small amount of chloroform

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C=CC(=O)O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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